molecular formula C8H15NO2 B13463180 9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane

9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane

Cat. No.: B13463180
M. Wt: 157.21 g/mol
InChI Key: DRQRXBIBQLDGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane is an organic compound characterized by its unique spirocyclic structure. This compound contains a seven-membered ring system with two oxygen atoms (dioxa), one nitrogen atom (aza), and a dimethyl group. The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or tetrahydrofuran to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.

    Biology: Investigated for its potential interactions with biological molecules due to its unique structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which 9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane exerts its effects involves its ability to interact with various molecular targets. The presence of oxygen and nitrogen atoms allows for hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s activity and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
  • 2,5-Dioxa-8-azaspiro[3.5]nonane

Uniqueness

9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane is unique due to its dimethyl substitution, which can influence its chemical reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

9,9-dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO2/c1-7(2)8(5-10-6-8)9-3-4-11-7/h9H,3-6H2,1-2H3

InChI Key

DRQRXBIBQLDGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(COC2)NCCO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.